N-Phenyl-N-(1-(phenylimino)ethyl)-N'-m-nitrophenylurea
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Overview
Description
N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea is a complex organic compound that belongs to the class of ureas This compound is characterized by the presence of phenyl groups and a nitrophenyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea typically involves the condensation of 4-aminodiphenylamine with acetophenone in the presence of a catalyst. The reaction conditions often include the use of a solid acid catalyst to facilitate the condensation process . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea may involve large-scale batch or continuous processes. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact. The final product is purified through crystallization or chromatography techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl compounds. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea include:
- N-Phenyl-N-(1-(phenylimino)ethyl)-N’-phenylurea
- N-Phenyl-N-(1-(phenylimino)ethyl)-N’-p-nitrophenylurea
- N-Phenyl-N-(1-(phenylimino)ethyl)-N’-o-nitrophenylurea
Uniqueness
N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea is unique due to the presence of the m-nitrophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
73840-12-7 |
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Molecular Formula |
C21H18N4O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-(C-methyl-N-phenylcarbonimidoyl)-3-(3-nitrophenyl)-1-phenylurea |
InChI |
InChI=1S/C21H18N4O3/c1-16(22-17-9-4-2-5-10-17)24(19-12-6-3-7-13-19)21(26)23-18-11-8-14-20(15-18)25(27)28/h2-15H,1H3,(H,23,26) |
InChI Key |
GTOHUYRXZMYIOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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